Isopropyl myristate

概述

描述

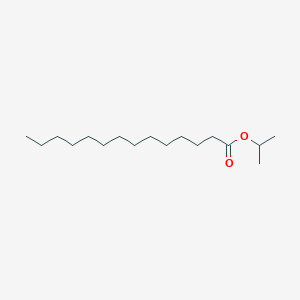

Isopropyl myristate (IPM), the isopropyl ester of myristic acid (C14H28O2), is a synthetic lipid widely used in cosmetics, pharmaceuticals, and food industries. Its synthesis traditionally involves chemical catalysts like sulfuric acid, which operate at high temperatures but risk product degradation and environmental harm . Enzymatic methods using immobilized lipases (e.g., KDN lipase) have emerged as sustainable alternatives, offering high purity and stability in solvent-free systems .

IPM’s applications stem from its low viscosity, excellent spreading properties, and biocompatibility. In transdermal drug delivery, it enhances skin penetration of active ingredients (e.g., ketoconazole, granisetron) by disrupting stratum corneum lipid packing . It also serves as a lubricant in topical formulations, a solvent in microemulsions, and a flavor dispersant in food .

科学研究应用

Pharmaceutical Applications

-

Transdermal Drug Delivery

- Isopropyl myristate acts as a skin penetration enhancer by disrupting the lipid structure of the stratum corneum, facilitating the absorption of active pharmaceutical ingredients. In a study involving testosterone gel formulations, gels containing 2% this compound exhibited an 11-fold increase in drug flux compared to those without it .

-

Pediculicide Formulations

- This compound has been evaluated for its efficacy against head lice. A clinical trial demonstrated that a solution containing this compound and cyclomethicone achieved an 82% cure rate after two treatments, outperforming traditional permethrin treatments . The mechanism involves the physical coating of lice, leading to dehydration.

- Ocular Drug Delivery

Cosmetic Applications

- Emollient and Solvent

- Skin Care Products

Industrial Applications

- Lubricants and Coatings

Data Table: Summary of Applications

Case Studies

Case Study 1: Efficacy Against Head Lice

A randomized controlled trial involving 168 participants assessed the efficacy of an this compound/cyclomethicone solution against head lice. The results indicated significant superiority over permethrin treatments, with a high success rate and minimal adverse effects noted during follow-up assessments .

Case Study 2: Transdermal Testosterone Delivery

In vitro studies demonstrated that increasing concentrations of this compound significantly enhanced testosterone permeation through human cadaver skin from carbopol gels. Formulations with higher concentrations showed improved drug delivery efficiency, emphasizing the importance of formulation optimization during manufacturing .

常见问题

Basic Research Questions

Q. How can researchers determine the purity of isopropyl myristate in mixed ester samples?

To analyze IPM purity, use gas chromatography (GC) with a flame ionization detector. Prepare a system suitability solution containing IPM and isopropyl palmitate (1:9 ratio) dissolved in n-hexane. Use a column with 10% liquid phase G8 on 100–120 mesh S1A support, nitrogen carrier gas (45 mL/min), and a temperature gradient from 90°C to 210°C (2°C/min). Validate resolution (R ≥ 6.0), tailing factor (≤2), and relative standard deviation (RSD ≤2%) for repeatability. Calculate purity as \text{% C}_{17}\text{H}_{34}\text{O}_2 = \frac{100A}{B}, where is the IPM peak area and is the total peak area excluding solvents .

Q. What are the key environmental fate parameters for this compound in soil and water systems?

IPM exhibits moderate aerobic biodegradability (94% COD removal in 28 days with municipal wastewater inoculum) but is immobile in soil due to a high estimated (1.2 × 10⁴). These properties suggest biodegradation is a primary degradation pathway, while soil adsorption limits groundwater contamination. Use molecular connectivity indices to predict environmental mobility and prioritize ecotoxicity testing .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Use chemical-resistant gloves, safety goggles, and localized exhaust ventilation to minimize vapor exposure. Ensure access to eyewash stations and showers. Avoid skin/eye contact and wash thoroughly post-handling. While no occupational exposure limits are established, monitor for respiratory irritation in poorly ventilated areas .

Advanced Research Questions

Q. How can enzymatic synthesis of this compound be optimized using immobilized lipase?

Design experiments varying molar ratios (alcohol:acid = 0.5–1.5), enzyme load (12–24%), temperature (30–44°C), and time (12–20 h). Use response surface methodology (RSM) with ANOVA to identify significant factors. For immobilized KDN lipase, cross-linker concentration (0.1–0.5%) and immobilization time (2–6 h) critically impact catalytic efficiency. Validate models via residual error analysis and confirm optimal conditions with triplicate runs .

Q. What methodologies validate this compound’s role in enhancing transdermal drug delivery?

Employ Franz diffusion cells with ex vivo skin models to quantify permeation enhancement. Compare IPM-containing formulations (e.g., microemulsions) against controls using drugs like testosterone or clotrimazole. Analyze flux () and permeability coefficients (). Use X-ray diffraction or infrared spectroscopy to assess stratum corneum lipid disruption, correlating with enhanced drug uptake .

Q. How does this compound function in nanoemulsion formulations for UV protection?

Formulate nanoemulsions with 1–5% IPM and characterize via dynamic light scattering (DLS) for droplet size (<200 nm) and polydispersity index (PDI <0.3). Assess sunscreen efficacy using in vitro SPF testing on skin models. IPM at 5% enhances lipid solubility and stabilizes nutmeg oil nanoemulsions, achieving ultra-protection (SPF ≥50). Validate with in vivo dermatological trials to minimize animal testing .

Q. How should researchers address contradictory data on this compound’s fungicidal activity?

Replicate GC-MS analyses of plant extracts (e.g., Cleome rutidosperma) to quantify IPM levels alongside co-metabolites like phenol. Use Tukey’s HSD test (α=0.05) to resolve variance in antifungal assays. For example, IPM (15.86% in extracts) may act synergistically with propanoic acid, requiring fractional inhibitory concentration (FIC) studies to clarify individual vs. combined effects .

Q. What experimental frameworks evaluate IPM’s interaction with co-solvents in solubility enhancement?

Apply the extended Hildebrand solubility approach to binary solvent systems (e.g., cyclohexane with ethyl oleate or chloroform). Use multiple linear regression to model testosterone solubility, defining solvation regions via parameters like (association constant) and (specific solvation). Validate with phase diagrams and differential scanning calorimetry (DSC) to detect complexation .

相似化合物的比较

Structural Analogs: Isopropyl Palmitate (IPP) and Ethyl Oleate

Key Differences :

- IPP ’s longer chain reduces drug solubility compared to IPM, making it less effective in transdermal systems .

- Ethyl Oleate ’s unsaturated structure improves solubility for hydrophobic drugs but may oxidize faster than saturated esters .

Fatty Acids and Derivatives: Oleic Acid and Medium-Chain Triglycerides (MCT)

| Property | IPM | Oleic Acid | MCT (C8-C12) |

|---|---|---|---|

| Chemical Class | Ester | Unsaturated fatty acid | Triglyceride |

| Penetration Mechanism | Disrupts lipid packing | Fluidizes stratum corneum lipids | Enhances drug solubility |

| Stability | High (saturated) | Prone to oxidation | High |

| Formulation Role | Solvent, plasticizer | Penetration enhancer | Oil phase in microemulsions |

Key Findings :

- Oleic Acid outperforms IPM in drug solubility (e.g., ibuprofen) but requires antioxidants for stability .

- MCT’s shorter chains yield smaller nanoparticle sizes in lipid carriers compared to IPM, improving formulation stability .

Polyols and Solvents: Glycerol and Propylene Glycol (PG)

| Property | IPM | Glycerol | PG |

|---|---|---|---|

| Hydrophobicity | Lipophilic | Hydrophilic | Hydrophilic |

| Effect on Skin | Integrates into lipid matrix | Hydrates stratum corneum | Disrupts orthorhombic lipid packing |

| Formulation Use | Plasticizer, solvent | Humectant, stabilizer | Co-solvent, penetration enhancer |

Synergistic Effects :

- PG/IPM combinations uniquely alter stratum corneum microstructure, enhancing drug permeation without destabilizing formulations .

Penetration Enhancement

- IPM increases transdermal flux of granisetron by 2.5-fold compared to non-emulsified systems .

- In combination with PG, IPM reduces the lag time for metoprolol permeation by 40% .

Role in Formulations

- Microemulsions : IPM-based systems yield smaller droplet sizes (8.6–36.7 nm) than MCT, improving drug loading .

- Nanostructured Lipid Carriers (NLCs): IPM mixed with natural oils (e.g., sunflower oil) reduces particle size (98 nm) and enhances stability .

Data Tables

Table 1: Drug Solubility in Lipid Solvents

| Solvent | Ibuprofen Solubility (g/mL) |

|---|---|

| Oleic Acid | 0.22 ± 0.020 |

| IPM | 0.16 ± 0.015 |

| Ethyl Oleate | 0.18 ± 0.018 |

| IPP | 0.12 ± 0.010 |

Table 2: Effects on Transdermal Formulations

| Compound | Particle Size (nm) | Penetration Flux (μg/cm²/h) | Stability |

|---|---|---|---|

| IPM | 36.7 | 12.5 | High |

| MCT | 98.0 | 8.3 | Moderate |

| Oleic Acid | N/A | 18.9 | Low (oxidative) |

属性

IUPAC Name |

propan-2-yl tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-17(18)19-16(2)3/h16H,4-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXISYYRBXTVTFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026838 | |

| Record name | Isopropyl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Hawley], colourless to pale yellow, odourless liquid | |

| Record name | Tetradecanoic acid, 1-methylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl myristate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5727 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isopropyl tetradecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040392 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isopropyl myristate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/61/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

588 K (315 °C) at 760 mm Hg, 192.00 to 193.00 °C. @ 20.00 mm Hg | |

| Record name | Isopropyl myristate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopropyl tetradecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040392 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in castor oil, cottonseed oil, acetone, chloroform, ethyl acetate, ethanol, toluene, and mineral oil; practically insoluble in glycerol, propylene glycol, Soluble in ether, very soluble in acetone, benzene; insoluble in water, insoluble in water and glycerol; soluble in alcohol | |

| Record name | Isopropyl myristate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopropyl myristate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/61/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8532 g/cu cm at 20 °C, 0.847 - 0.855 | |

| Record name | Isopropyl myristate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopropyl myristate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/61/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.0000935 [mmHg], 9.35X10-5 mm Hg at 25 °C | |

| Record name | Isopropyl myristate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5727 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isopropyl myristate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The commercial product may contain small amounts of esters of palmitic and other saturated fatty acids., Myristic acid and other free fatty acids are present at a maximum concentration of 1.0%, and unsponifiable material is present at a maximum concentration of 0.2%. There are no known dilutents, solvents, or adhesives present. | |

| Record name | Isopropyl myristate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid of low viscosity, Colorless oil | |

CAS No. |

110-27-0 | |

| Record name | Isopropyl myristate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl myristate [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl myristate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13966 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOPROPYL MYRISTATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406280 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetradecanoic acid, 1-methylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl myristate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL MYRISTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RE8K4LNJS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isopropyl myristate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopropyl tetradecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040392 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

Approximately 3 °C, 3 °C | |

| Record name | Isopropyl myristate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopropyl tetradecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040392 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。